molecular formula C9H8N4O B1623252 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 216218-93-8

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1623252
CAS No.: 216218-93-8
M. Wt: 188.19 g/mol
InChI Key: XCTGVAZZQSNJFW-UHFFFAOYSA-N
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Description

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with a unique structure that includes an oxadiazole ring fused to a cinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization with methylhydrazine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and cinnoline derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
  • 8,9-Dihydro-3-phenyl-1,2,5-oxadiazolo[3,4-f]cinnoline

Uniqueness

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to the presence of a methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGVAZZQSNJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3=NON=C32)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390582
Record name 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216218-93-8
Record name 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

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